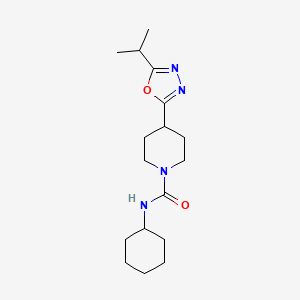![molecular formula C14H20ClN3O3S B2974269 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide CAS No. 1281074-08-5](/img/structure/B2974269.png)
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Sulfonamide Core: The pyridine ring is functionalized with a sulfonamide group. This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-carboxamide
- 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-thiol
Uniqueness
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity, making it a valuable scaffold in drug design and synthesis.
特性
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-11-5-9-18(10-6-11)13(19)4-8-17-22(20,21)12-3-2-7-16-14(12)15/h2-3,7,11,17H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIMXJXVBAROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)


![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)


![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)


![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
